An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide, a compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in published literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. This guide covers the molecular structure, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and predicted spectroscopic characteristics. Furthermore, it delves into the potential biological activity and toxicological considerations, drawing parallels from structurally similar compounds that have been the subject of antimicrobial and anticancer research. This document is intended to serve as a foundational resource for researchers investigating this and related molecules, providing both theoretical grounding and practical insights.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in drug discovery, known to exhibit a wide array of biological activities. The incorporation of a chloroacetamide moiety introduces a reactive electrophilic site, often associated with the alkylation of biological nucleophiles, a mechanism frequently exploited in the design of enzyme inhibitors. The specific compound, 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide, combines these two key features, making it a molecule of considerable interest for further investigation. This guide aims to provide a detailed overview of its chemical and potential biological properties to facilitate future research and development efforts.
Molecular Structure and Physicochemical Properties
The chemical structure of 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide is characterized by a central thiazole ring substituted at the 2-position with a chloroacetamide group, at the 4-position with a phenyl ring, and at the 5-position with a methyl group.
Diagram 1: Chemical Structure of 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide
A 2D representation of the molecular structure.
Physicochemical Data
| Property | Value (Predicted/Analog Data) | Source |
| IUPAC Name | 2-Chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | - |
| Molecular Formula | C12H11ClN2OS | Calculated |
| Molecular Weight | 266.75 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Physical Form | Expected to be a solid at room temperature. | Inferred from analogs |
| Melting Point | No data available. The analog 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a melting point of 197-198 °C. | [1] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| XLogP3 | 3.1 (Predicted) | - |
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide can be logically approached in a two-step process. The first step involves the synthesis of the 2-amino-5-methyl-4-phenylthiazole precursor via the Hantzsch thiazole synthesis. The second step is the acylation of this amine with chloroacetyl chloride.
Diagram 2: Proposed Synthetic Pathway
A flowchart of the proposed two-step synthesis.
Step 1: Synthesis of 2-amino-5-methyl-4-phenylthiazole (Precursor)
The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives.[2] In this case, 1-phenyl-1-propanone would react with thiourea in the presence of an oxidizing agent like iodine.
Protocol:
-
To a solution of 1-phenyl-1-propanone (10 mmol) in ethanol (30 mL), add thiourea (20 mmol) and iodine (10 mmol).
-
Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a cold solution of sodium thiosulfate to quench the excess iodine.
-
Basify the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methyl-4-phenylthiazole.
Step 2: Synthesis of 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide (Target Compound)
The acylation of the 2-aminothiazole precursor is a standard procedure.[3]
Protocol:
-
Dissolve 2-amino-5-methyl-4-phenylthiazole (5 mmol) in a suitable dry solvent such as dichloromethane (DCM) or chloroform (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base, such as triethylamine (6 mmol) or potassium carbonate (10 mmol), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (5.5 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
Spectroscopic and Analytical Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of the compound's structure and data from similar molecules.[4][5][6]
1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.4 | Singlet | 3H | -CH3 (on thiazole ring) |
| ~ 4.3 | Singlet | 2H | -CH2Cl |
| ~ 7.3-7.5 | Multiplet | 5H | Phenyl protons |
| ~ 11.0-12.0 | Broad Singlet | 1H | -NH (amide) |
13C NMR Spectroscopy
The carbon NMR would confirm the presence of the different carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 15 | -CH3 |
| ~ 43 | -CH2Cl |
| ~ 125-135 | Phenyl carbons and C4/C5 of thiazole |
| ~ 160-165 | C=O (amide) and C2 of thiazole |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
| Wavenumber (cm-1) | Functional Group |
| ~ 3200-3300 | N-H stretching (amide) |
| ~ 3000-3100 | C-H stretching (aromatic) |
| ~ 2900-3000 | C-H stretching (aliphatic) |
| ~ 1670-1690 | C=O stretching (amide I) |
| ~ 1520-1550 | N-H bending (amide II) |
| ~ 1400-1600 | C=C and C=N stretching (aromatic and thiazole rings) |
| ~ 700-800 | C-Cl stretching |
Mass Spectrometry
The mass spectrum under electron ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 266/268 | [M]+ / [M+2]+ (due to 35Cl/37Cl isotope) |
| 189 | [M - CH2Cl]+ |
| 190 | [2-amino-5-methyl-4-phenylthiazole]+ fragment |
| 77 | [C6H5]+ (phenyl cation) |
Potential Biological Activity and Toxicological Insights
While no specific biological data for 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide has been reported, the broader class of 2-chloro-N-thiazolyl-acetamide derivatives has shown promise in several therapeutic areas.
Antimicrobial and Anticancer Potential
Numerous studies have demonstrated that compounds with a 2-chloro-N-aryl-acetamide scaffold possess significant antimicrobial and anticancer activities.[3][7][8] The chloroacetamide moiety can act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, thereby leading to their irreversible inhibition. This mechanism is a plausible explanation for the observed biological effects. It is therefore reasonable to hypothesize that 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide could exhibit similar properties.
Toxicological Considerations
The chloroacetamide functional group is known to be a skin sensitizer and can be toxic.[9][10][11] It is classified as toxic if swallowed and may cause an allergic skin reaction. Animal studies have also suggested potential reproductive toxicity. Therefore, 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
Conclusion
2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide is a molecule with significant potential for further investigation in the field of medicinal chemistry. This technical guide provides a comprehensive, albeit largely predictive, overview of its chemical properties, synthesis, and potential biological relevance. The information presented herein, derived from the analysis of its structure and data from closely related compounds, serves as a valuable starting point for researchers aiming to synthesize and evaluate this and similar molecules for therapeutic applications. It is anticipated that the reactive chloroacetamide group, in conjunction with the biologically active thiazole scaffold, could lead to the discovery of novel enzyme inhibitors with antimicrobial or anticancer properties.
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